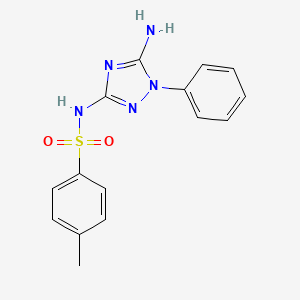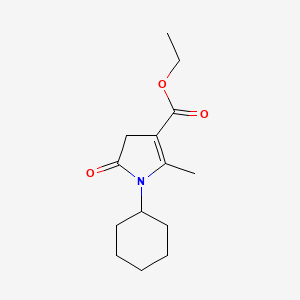
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide, also known as AMBS, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The exact mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as pH regulation and ion transport. Additionally, this compound has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungal cells. It has also been shown to inhibit the activity of carbonic anhydrase enzymes in vitro and in vivo. In animal studies, this compound has been shown to have anti-inflammatory effects and to reduce the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. Additionally, its anticancer and antifungal properties make it a useful tool for studying these diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the use of this compound as a building block for the synthesis of other compounds with potential applications in materials science is an area that warrants further investigation.
Méthodes De Synthèse
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 5-amino-1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium bicarbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide has been studied for its potential applications as an anticancer agent, antifungal agent, and antiviral agent. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and fluid secretion. Additionally, this compound has been used as a building block for the synthesis of other compounds that have potential applications in materials science.
Propriétés
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-11-7-9-13(10-8-11)23(21,22)19-15-17-14(16)20(18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVJTHPAISYOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322408 | |
| Record name | N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
384352-13-0 | |
| Record name | N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)
![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)
![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)



![2-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5865842.png)
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5865846.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5865866.png)
![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)